3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one, typically involves multi-step organic reactions. One common method involves the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis systems to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of indole derivatives include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one include other indole derivatives, such as:
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C29H25NO4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C29H25NO4/c1-2-34-23-16-14-21(15-17-23)27(31)18-29(33)25-12-5-6-13-26(25)30(28(29)32)19-22-10-7-9-20-8-3-4-11-24(20)22/h3-17,33H,2,18-19H2,1H3 |
InChI Key |
XWOQAWUEAAPLOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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